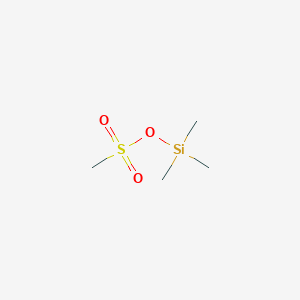
1,1-Dichloro-1,2-difluoroethane
Overview
Description
Mechanism of Action
Target of Action
1,1-Dichloro-1,2-difluoroethane, also known as R-132c or HCFC-132b , is a hydrochlorofluorocarbon . It is chemically inert in many situations
Mode of Action
The compound can react violently with strong reducing agents such as very active metals and active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature . With acids, toxic gases may be released .
Biochemical Pathways
It is known that the compound is an intermediate during the production of hfc-134a .
Pharmacokinetics
It is known to be a volatile derivative of ethane , suggesting that it may be rapidly absorbed and distributed in the body following inhalation.
Result of Action
It is known to be chemically inert in many situations
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it can react violently with strong reducing agents and suffer oxidation with strong oxidizing agents . Extremes of temperature can also affect its stability . Furthermore, it has been detected in the atmosphere at concentrations of up to 0.17 parts per trillion, probably because of its use during the production of other chemicals . Most emissions seem to come from East Asia .
Biochemical Analysis
Biochemical Properties
It is known to be chemically inert in many situations, suggesting that it may not readily interact with enzymes, proteins, and other biomolecules .
Cellular Effects
Its chemical inertness suggests that it may not significantly influence cell function, cell signaling pathways, gene expression, or cellular metabolism .
Temporal Effects in Laboratory Settings
It is known to be chemically inert, suggesting that it may be stable and not degrade over time .
Metabolic Pathways
Given its chemical inertness, it may not interact with enzymes or cofactors, or significantly affect metabolic flux or metabolite levels .
Transport and Distribution
Its chemical inertness suggests that it may not interact with transporters or binding proteins, or significantly affect its localization or accumulation .
Subcellular Localization
Given its chemical inertness, it may not be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
1,1-Dichloro-1,2-difluoroethane can be synthesized through various methods. One common synthetic route involves the reaction of vinylidene chloride with anhydrous hydrogen fluoride (HF) under controlled conditions . Industrial production methods typically involve the use of specialized reactors and fractional distillation to purify the compound .
Chemical Reactions Analysis
1,1-Dichloro-1,2-difluoroethane is chemically inert in many situations but can undergo several types of reactions:
Oxidation: It can be oxidized by strong oxidizing agents under extreme conditions.
Reduction: It can react violently with strong reducing agents such as active metals.
Substitution: With acids, toxic gases may be released.
Common reagents used in these reactions include strong oxidizing agents, active metals, and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Dichloro-1,2-difluoroethane has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a solvent in analytical chemistry.
Biology: Its properties as a refrigerant make it useful in biological sample preservation.
Medicine: It is used in the production of certain pharmaceuticals.
Industry: It is widely used in refrigeration and air-conditioning systems.
Comparison with Similar Compounds
1,1-Dichloro-1,2-difluoroethane can be compared with other similar compounds such as:
- 1,2-Dichloro-1,2-difluoroethane (R-132)
- 1,1-Dichloro-2,2-difluoroethane (R-132a)
- 1,2-Dichloro-1,1-difluoroethane (R-132b)
These compounds share similar chemical structures but differ in their physical properties and specific applications. The uniqueness of this compound lies in its specific use as a refrigerant and its regulatory status due to its ozone-depleting potential .
Properties
IUPAC Name |
1,1-dichloro-1,2-difluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQOUHIUUREZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7073278 | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1842-05-3 | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















